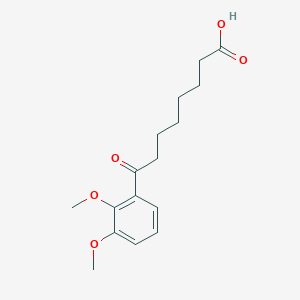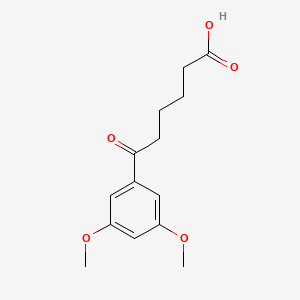
2',6'-Dichloro-3-(1,3-dioxan-2-YL)propiophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,6’-Dichloro-3-(1,3-dioxan-2-YL)propiophenone is a chemical compound with the molecular formula C13H14Cl2O3 and a molecular weight of 289.16 . Its IUPAC name is 1-(2,6-dichlorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone .
Molecular Structure Analysis
The InChI code for 2’,6’-Dichloro-3-(1,3-dioxan-2-YL)propiophenone is 1S/C13H14Cl2O3/c14-9-3-1-4-10 (15)13 (9)11 (16)5-6-12-17-7-2-8-18-12/h1,3-4,12H,2,5-8H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The predicted boiling point of 2’,6’-Dichloro-3-(1,3-dioxan-2-YL)propiophenone is 340.6±17.0 °C and the predicted density is 1.090±0.06 g/cm3 .科学的研究の応用
Synthesis Methods
Microwave and Ultrasound-Assisted Semisynthesis : Natural methoxylated propiophenones were synthesized from phenylpropenes using palladium chloride, sodium formate, and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in wet dioxane. This method compared conventional, ultrasound, and microwave heating approaches (Joshi, Sharma, & Sinha, 2005).
Dehydrogenation of Alcohols by Quinones : The use of DDQ and tetrachloro-p-benzoquinone for dehydrogenating benzyl-type alcohols, including the transfer of hydrogen from 1-phenyl-1-propanol to DDQ, was studied. This highlighted the role of solvents in increasing the yield of propiophenone (Ohki, Nishiguchi, & Fukuzumi, 1979).
Chemical Reactions and Properties
Acylation and Alkylation Reactions : The reaction of 3-halo- and 3-ethoxypropionic acids with 1,3-dimethoxybenzene in polyphosphoric acid produced derivatives of propiophenone, illustrating the chemical versatility of these compounds (Kasturi & Damodaran, 1969).
Conjugation-Extended Tetrathiafulvalene Analogues : Studies on conjugation-extended tetrathiafulvalene analogues involving aromatic heterocyclic linking groups showed the impact of these groups on donating ability and stability of radical cations. This research adds to the understanding of the electrochemical properties of such compounds (Takahashi, Nihira, Yoshifuji, & Tomitani, 1993).
Applications in Biochemistry and Pharmacology
- Synthesis of Thromboxane Receptor Antagonist : The novel thromboxane receptor antagonist 4(Z)-6-(2-o-chlorophenyl-4-o-hydroxyphenyl-1,3-dioxan-cis-5-yl) hexenoic acid was synthesized, demonstrating the potential application of these compounds in medical pharmacology (Brewster et al., 1988).
Environmental Studies
- Mechanisms of Dioxin Formation : Research into the oxidative thermal degradation of 2-chlorophenol identified various dioxins and furans as products. This study contributes to the understanding of the environmental impact of such chemical reactions (Evans & Dellinger, 2005).
Other Relevant Research
- Antiviral Activity of Alkylated Purines : The alkylation of chloropurine with dioxane derivatives yielded antiviral acyclonucleosides, suggesting a potential role in antiviral drug development (Harnden, Jarvest, Bacon, & Boyd, 1987).
- Crystal Structure Studies : The crystal structure of a complex of 2,6-dichloro-4-nitrophenol with 1,4-dioxane was determined, providing insights into the molecular interactions and structural properties of such complexes (Köse et al., 2014).
特性
IUPAC Name |
1-(2,6-dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c14-9-3-1-4-10(15)13(9)11(16)5-6-12-17-7-2-8-18-12/h1,3-4,12H,2,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHPOFDKFLWRJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646057 |
Source


|
| Record name | 1-(2,6-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',6'-Dichloro-3-(1,3-dioxan-2-YL)propiophenone | |
CAS RN |
898756-97-3 |
Source


|
| Record name | 1-(2,6-Dichlorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid](/img/structure/B1360716.png)
![4-[4-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1360717.png)
![5-[4-(N,N-Diethylamino)phenyl]-5-oxovaleric acid](/img/structure/B1360718.png)
![6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1360719.png)





